molecular formula C11H20N4O3S B2581329 4-(Dimethylsulfamoylamino)-1-(oxan-2-ylmethyl)pyrazole CAS No. 2034322-79-5

4-(Dimethylsulfamoylamino)-1-(oxan-2-ylmethyl)pyrazole

Cat. No. B2581329
CAS RN: 2034322-79-5
M. Wt: 288.37
InChI Key: KBFCRFULCSKKKL-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoylamino)-1-(oxan-2-ylmethyl)pyrazole, commonly known as DMSO or dimethyl sulfoxide, is a colorless liquid that is used as a solvent in various laboratory experiments. It has a wide range of applications in scientific research, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Pyrazole compounds, including 4-(Dimethylsulfamoylamino)-1-(oxan-2-ylmethyl)pyrazole, are noted for their role as pharmacophores in the development of biologically active compounds, serving as a crucial template for both combinatorial and medicinal chemistry. The synthesis of pyrazole derivatives is achieved through condensation followed by cyclization or multicomponent reactions (MCRs), utilizing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These synthetic strategies have enabled the annelation of different heterocyclic nuclei to pyrazoles, extending their applications in medicinal chemistry by facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

Pyrazole derivatives have been investigated for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds act on various biological targets, such as cannabinoid CB1 receptors, monoamine oxidase inhibitors, and nitric oxide synthase, demonstrating their versatility in drug development. The exploration of pyrazolines, in particular, highlights their significance in treating neurodegenerative diseases, with studies on their neuroprotective properties, including inhibition of acetylcholine esterase and monoamine oxidase activities. This suggests their potential in managing conditions like Alzheimer's and Parkinson's diseases (Shaaban et al., 2012).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer properties of pyrazole derivatives have been a focal point of research, with studies indicating their effectiveness against a broad spectrum of microbial pathogens and cancer cell lines. These findings support the therapeutic potential of pyrazole compounds in developing new treatments for infectious diseases and cancer, underscoring the importance of structural modifications to enhance their biological activity and reduce toxicity (Becerra et al., 2022).

properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(oxan-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-14(2)19(16,17)13-10-7-12-15(8-10)9-11-5-3-4-6-18-11/h7-8,11,13H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFCRFULCSKKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine

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